2-Amino-5-tert-butylphenol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

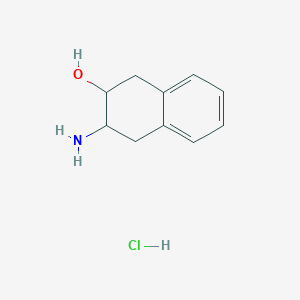

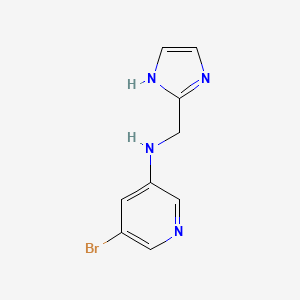

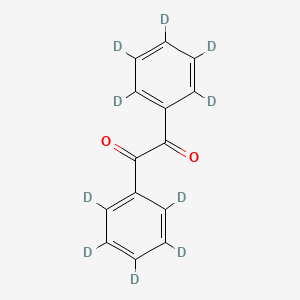

2-Amino-5-tert-butylphenol hydrochloride, also known as N-(2-hydroxy-5-tert-butylphenyl) acetamide hydrochloride or Norketotifen hydrochloride, is a synthetic organic compound. It is also known as 5-Amino-2-tert-butyl-phenol with the CAS Number: 873055-35-7 . It has a molecular weight of 165.24 and is a brown solid .

Molecular Structure Analysis

The molecular structure of 2-Amino-5-tert-butylphenol hydrochloride is represented by the linear formula C10H15NO . The Inchi Code is 1S/C10H15NO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,11H2,1-3H3 .Physical And Chemical Properties Analysis

2-Amino-5-tert-butylphenol hydrochloride is a brown solid with a molecular weight of 165.24 . and should be stored at a temperature of 0-5°C .Aplicaciones Científicas De Investigación

Antiviral and Immunomodulatory Properties

2-Amino-5-tert-butylphenol hydrochloride derivatives have been investigated for their antiviral properties and potential immunomodulatory effects. Research indicates that certain concentrations of these compounds can stimulate the production of interferons, key proteins in the immune response against viruses, without exhibiting toxic effects. This suggests potential applications in developing therapies for viral infections and immune system modulation (Nizheharodava et al., 2020).

Antioxidant Activity

Studies have also focused on the synthesis of new compounds bearing 2,6-di-tert-butylphenol moieties, demonstrating significant antioxidant properties. These compounds have shown potential in scavenging free radicals, indicating their utility in combating oxidative stress, which is implicated in various diseases (Shakir et al., 2014).

Molecular and Electronic Structure Studies

Research has been conducted on the coordination chemistry of ligands containing 2-aminophenolato parts, which are of interest due to their potential redox non-innocent properties. This research is crucial in understanding the molecular and electronic structures of such complexes, which can have implications in fields like catalysis and material science (Chun et al., 2001).

Catalysis and Chemical Synthesis

The derivatives of 2-Amino-5-tert-butylphenol hydrochloride are explored in various catalytic processes and chemical syntheses. For instance, their use in the stereoselective hydrogenation of tert-butylphenols has been investigated, offering insights into more efficient and selective catalytic methods (Hiyoshi et al., 2007).

Potential in Cancer Research

Organotin(IV) complexes containing bis-(2,6-di-tert-butylphenol)tin(IV) dichloride have been studied for their inhibitory effects against human breast cancer. Such research underscores the potential of these compounds in developing new anticancer therapies (Shpakovsky et al., 2012).

Polymer Science

In polymer science, the derivatives of 2-Amino-5-tert-butylphenol hydrochloride have been utilized in the synthesis of novel polyimides. These studies are significant for developing materials with desirable properties like high glass transition temperatures, low dielectric constants, and good solubility (Yang et al., 2006).

Safety And Hazards

While specific safety and hazard information for 2-Amino-5-tert-butylphenol hydrochloride is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Personal protective equipment and chemical impermeable gloves should be worn, and all sources of ignition should be removed .

Propiedades

IUPAC Name |

2-amino-5-tert-butylphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(2,3)7-4-5-8(11)9(12)6-7;/h4-6,12H,11H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMCAEVKUKIEAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-tert-butylphenol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1381013.png)

![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)

![4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1381019.png)

![6-Aminobenzo[c]isothiazole](/img/structure/B1381021.png)